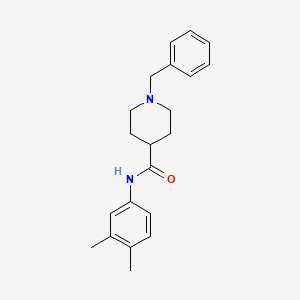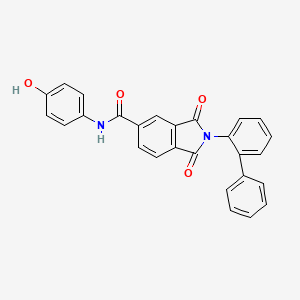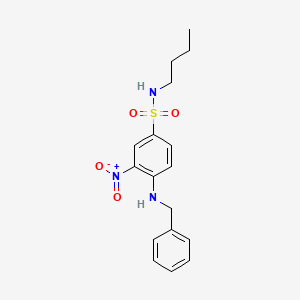
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antifungal, antibacterial, and antiviral activities. It has also been studied for its potential use as a molecular probe in biological imaging and as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the replication of certain viruses. It has also been found to modulate certain signaling pathways involved in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its broad-spectrum activity against various biological targets. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Another direction is to explore its potential as a molecular probe for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its activity and selectivity against specific biological targets.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromoaniline, 2-fluorobenzonitrile, and propiolamide in the presence of copper (I) iodide and potassium carbonate. The reaction is carried out in DMF (N,N-dimethylformamide) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the desired compound.
Propriétés
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN5O/c16-9-4-3-5-10(8-9)22-14(18)13(20-21-22)15(23)19-12-7-2-1-6-11(12)17/h1-8H,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNKIUZSOBFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-{2,2,2-trichloro-1-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B5175716.png)
![1-(3,4-dichlorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175722.png)
![3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6(7H)-dione](/img/structure/B5175729.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate](/img/structure/B5175739.png)

![8-(allylthio)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5175752.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5175753.png)
![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)
![7-(5-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5175764.png)
![1-(2-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5175780.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]urea](/img/structure/B5175782.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5175788.png)
